1-(tert-butyl)-3-(1H-indol-3-yl)urea
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Overview
Description
1-(tert-butyl)-3-(1H-indol-3-yl)urea is an organic compound that features a tert-butyl group and an indole moiety connected through a urea linkage
Preparation Methods
The synthesis of 1-(tert-butyl)-3-(1H-indol-3-yl)urea typically involves the reaction of tert-butyl isocyanate with 3-aminoindole. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions. The reaction proceeds smoothly at room temperature, yielding the desired product after purification .
Chemical Reactions Analysis
1-(tert-butyl)-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of 3-(tert-butylamino)indole.
Substitution: The urea linkage can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles.
Scientific Research Applications
1-(tert-butyl)-3-(1H-indol-3-yl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular processes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific proteins or pathways.
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the urea linkage can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
1-(tert-butyl)-3-(1H-indol-3-yl)urea can be compared with other indole-based urea compounds, such as:
1-(tert-butyl)-3-(1H-indol-2-yl)urea: Similar structure but with the urea linkage at the 2-position of the indole ring.
1-(tert-butyl)-3-(1H-indol-5-yl)urea: The urea linkage is at the 5-position of the indole ring.
1-(tert-butyl)-3-(1H-indol-7-yl)urea: The urea linkage is at the 7-position of the indole ring.
These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the positional differences of the urea linkage on the indole ring .
Biological Activity
1-(tert-butyl)-3-(1H-indol-3-yl)urea is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features an indole moiety linked to a urea group, which is known to facilitate interactions with various biological targets. The indole ring can engage in π-π stacking with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acids, enhancing its potential as a drug candidate.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The urea group can inhibit enzymes by blocking active sites or altering their conformation.
- Receptor Modulation : The indole structure allows for binding to various receptors, potentially modulating signaling pathways involved in cellular processes.
Anticancer Activity
Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. A study assessed its efficacy against Hep-2 and P815 cancer cells, reporting an IC50 value of approximately 17.82 mg/mL for Hep-2 cells .
Cell Line | IC50 (mg/mL) |
---|---|
Hep-2 | 17.82 |
P815 | 3.25 |
Enzyme Inhibition Studies
The compound has shown promise as an enzyme inhibitor. Specific studies have focused on its ability to inhibit protein kinases and other critical enzymes involved in cancer progression:
Enzyme Target | IC50 (nM) |
---|---|
p38 MAPK | 53 |
GSK-3β | 140 |
These values indicate that the compound can effectively inhibit these enzymes at low concentrations, suggesting a strong potential for therapeutic applications in cancer treatment .
Study on Antiepileptic Properties
In a comparative study involving various derivatives, this compound was evaluated for its anticonvulsant activity using pentylenetetrazol-induced seizure models. Results indicated that this compound provided notable protection against seizures, highlighting its potential as an antiepileptic agent .
Toxicity and Safety Profiles
Safety assessments have been conducted to evaluate the toxicity of this compound. In vitro studies showed moderate cytotoxicity towards normal cell lines, suggesting a need for further investigation into its safety profile before clinical application .
Properties
IUPAC Name |
1-tert-butyl-3-(1H-indol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-13(2,3)16-12(17)15-11-8-14-10-7-5-4-6-9(10)11/h4-8,14H,1-3H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLZUWANDLUJFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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